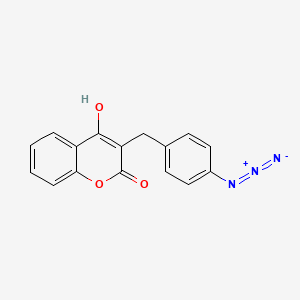
3-(4-Azidobenzyl)-4-hydroxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-azidobenzyl)-4-hydroxycoumarin is a hydroxycoumarin that is 4-hydroxycoumarin which is substituted at position 3 by a 4-azidobenzyl group. It is a photoaffinity probe used in the identification of warfarin-binding proteins present in mammalian tissue. It has a role as an EC 1.6.5.2 [NAD(P)H dehydrogenase (quinone)] inhibitor and an anticoagulant. It is a hydroxycoumarin and an azide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
3-(4-Azidobenzyl)-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin, a compound known for its diverse therapeutic, biological, and pharmacological activities. Recent advances in the synthesis of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives, including 3-aminobenzyl-4-hydroxycoumarin, have highlighted their applications in biological science and medicinal chemistry (Olyaei & Sadeghpour, 2023).
Antioxidant Activity
The antioxidant activity of new azine derivatives bearing the coumarin moiety has been investigated, demonstrating significant antioxidant properties. This research aligns with the broader interest in coumarin derivatives for their potential biological activities (Ristić et al., 2021).
Antiviral Activity
Coumarin derivatives like 3-(4-Azidobenzyl)-4-hydroxycoumarin have shown potential in antiviral research. Studies on 4-hydroxycoumarin derivatives have revealed their broad anti-DNA and RNA virus activities, with some specific compounds demonstrating inhibitory activities against viruses like HSV-1 and feline herpes virus (Završnik et al., 2011).
Biosynthesis and Biological Implications
Research on the biosynthesis of 4-hydroxycoumarin, from which 3-(4-Azidobenzyl)-4-hydroxycoumarin is derived, has implications for understanding its natural occurrence and potential applications. This research provides insight into the enzymatic processes involved in its formation in plants and fungi, influencing the development of compounds for medical and industrial use (Liu et al., 2009).
Anti-Inflammatory Activities
The anti-inflammatory activities of coumarin derivatives, including 4-hydroxycoumarin, have been explored, with evidence suggesting their efficacy in models of ulcerative colitis. This research contributes to understanding the therapeutic potential of these compounds in treating inflammatory diseases (Luchini et al., 2008).
Applications in Organic Synthesis and Chemistry
Coumarin derivatives, including 3-(4-Azidobenzyl)-4-hydroxycoumarin, play a significant role in organic synthesis. Research into the chemistry of these compounds, such as 3-acetyl-4-hydroxycoumarin, has led to various applications in synthetic organic chemistry and biological fields (Abdou, 2017).
Antimicrobial Evaluation
The antimicrobial properties of 3-heteroaryl azo 4-hydroxy coumarin derivatives have been assessed, demonstrating their potential as antibacterial agents against various pathogenic bacterial strains. This research underscores the role of coumarin derivatives in developing new antimicrobial drugs (Sahoo et al., 2015).
Eigenschaften
CAS-Nummer |
133950-79-5 |
|---|---|
Molekularformel |
C16H11N3O3 |
Molekulargewicht |
293.282 |
IUPAC-Name |
3-[(4-azidophenyl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C16H11N3O3/c17-19-18-11-7-5-10(6-8-11)9-13-15(20)12-3-1-2-4-14(12)22-16(13)21/h1-8,20H,9H2 |
InChI-Schlüssel |
DQVWNJPWGMHTDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=CC=C(C=C3)N=[N+]=[N-])O |
Synonyme |
3-(4-azidobenzyl)-4-hydroxycoumarin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azeto[1,2-c]pyrrolo[1,2-a]imidazole](/img/structure/B593038.png)
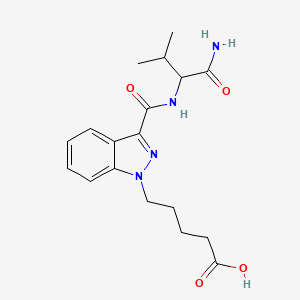
![1-[2-(2-PHENYL-3H-IMIDAZOL-4-YL)-ETHYL]-PIPERIDINE](/img/no-structure.png)
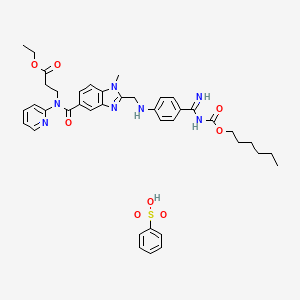

![Diethyl methyl[(1,2-thiazol-3-yl)methyl]propanedioate](/img/structure/B593045.png)



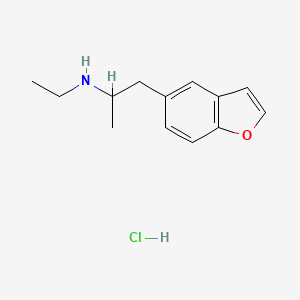
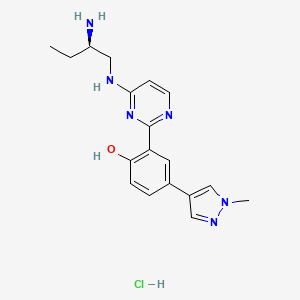
![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)